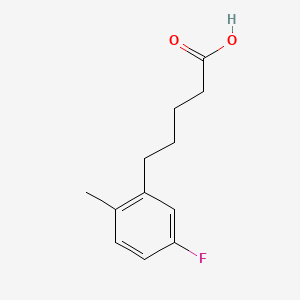
5-(5-Fluoro-2-methylphenyl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Fluoro-2-methylphenyl)pentanoic Acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 5-(5-Fluoro-2-methylphenyl)pentanoic Acid may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as high-resolution mass spectrometry and liquid chromatography to monitor and optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Fluoro-2-methylphenyl)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, defluorinated compounds, and various substituted phenylpentanoic acids. These products are often analyzed using techniques like high-resolution mass spectrometry to determine their structure and purity .
Aplicaciones Científicas De Investigación
5-(5-Fluoro-2-methylphenyl)pentanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the methyl group on the phenyl ring play a crucial role in determining its reactivity and binding affinity. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-methylphenylboronic Acid: Similar in structure but with a boronic acid group instead of a pentanoic acid chain.
5-[(5-Fluoro-2-methylphenyl)amino]pentanoic Acid: Contains an amino group instead of a direct phenyl-pentanoic acid linkage.
Uniqueness
5-(5-Fluoro-2-methylphenyl)pentanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15FO2 |
|---|---|
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
5-(5-fluoro-2-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-9-6-7-11(13)8-10(9)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15) |
Clave InChI |
RPVZQJBOGBFXGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















